N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. Its IUPAC name reflects its intricate structure, which incorporates various functional groups that may contribute to its biological activity. The compound is classified as an oxalamide, a type of amide containing oxalic acid derivatives.
The compound has a molecular formula of C22H29N3O4 and a molecular weight of approximately 399.491 g/mol. It is cataloged under the CAS number 1234806-80-4, and data about its properties and synthesis can be found in chemical databases such as PubChem and BenchChem . This classification positions it within the realm of organic compounds that are often explored for their pharmacological properties.
The synthesis of N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step organic reactions. Common methodologies include:
The molecular structure of N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C22H29N3O4/c1-15-12-18(16(2)29-15)14-25-10-8-17(9-11-25)13-23-21(26)22(27)24-19-6-4-5-7-20(19)28-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3OC.
These representations highlight the compound's complexity and provide insights into its potential reactivity and interactions.
The compound's reactivity can be characterized by several key types of chemical reactions:
These reactions are significant for understanding how the compound can be modified for various applications in medicinal chemistry.
The physical properties of N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide include:
| Property | Value |
|---|---|
| Molecular Weight | 399.491 g/mol |
| Molecular Formula | C22H29N3O4 |
| Purity | Typically ≥95% |
| State | Solid (crystalline form) |
Chemical properties such as solubility, melting point, and boiling point are essential for determining its behavior in biological systems but are not explicitly available in current literature .
N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has potential applications in various fields:
This compound represents an interesting area of study within medicinal chemistry due to its complex structure and potential biological activities. Further research could unveil more about its applications and mechanisms.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: